
9-b-D-arabinofuranosyl-6-chloro-9H-Purine
描述
9-b-D-Arabinofuranosyl-6-chloro-9H-Purine is a synthetic purine nucleoside analog It is characterized by the presence of a chlorinated purine base attached to an arabinofuranosyl sugar moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-b-D-Arabinofuranosyl-6-chloro-9H-Purine typically involves the glycosylation of a chlorinated purine base with an arabinofuranosyl donor. The reaction is often catalyzed by Lewis acids such as tin(IV) chloride or boron trifluoride etherate. The reaction conditions usually require anhydrous solvents and low temperatures to ensure high yields and selectivity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated synthesizers and continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The purification of the final product is typically achieved through crystallization or chromatographic techniques.
Types of Reactions:
Substitution Reactions: The chlorinated purine base can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Hydrolysis: The glycosidic bond between the purine base and the arabinofuranosyl sugar can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 6-amino-9-b-D-arabinofuranosyl-9H-purine or 6-thio-9-b-D-arabinofuranosyl-9H-purine.
Hydrolysis Products: The hydrolysis of the glycosidic bond yields the free purine base and arabinose.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Investigated for its role in modulating nucleic acid metabolism and its potential as a biochemical tool.
Medicine: Explored for its antiviral properties, particularly against herpes viruses, and its anticancer activity, especially in the treatment of certain leukemias.
Industry: Utilized in the development of novel pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The compound exerts its effects primarily through the inhibition of nucleic acid synthesis. It is incorporated into DNA or RNA in place of the natural nucleosides, leading to chain termination and the inhibition of viral replication or cancer cell proliferation. The molecular targets include viral DNA polymerases and cellular enzymes involved in nucleic acid metabolism.
相似化合物的比较
Vidarabine (9-beta-D-arabinofuranosyladenine): Another arabinofuranosyl nucleoside analog with antiviral properties.
Nelarabine (2-amino-9-beta-D-arabinofuranosyl-6-methoxy-9H-purine): A prodrug of 9-beta-D-arabinofuranosylguanine used in the treatment of T-cell leukemias.
Uniqueness: 9-b-D-Arabinofuranosyl-6-chloro-9H-Purine is unique due to the presence of the chlorine atom at the 6-position of the purine ring, which imparts distinct chemical reactivity and biological activity compared to other nucleoside analogs. This structural feature enhances its potential as a therapeutic agent by providing a different mechanism of action and spectrum of activity.
生物活性
9-b-D-arabinofuranosyl-6-chloro-9H-purine (also known as 6-chloropurine arabinoside) is a synthetic purine nucleoside analog characterized by a chlorinated purine base linked to an arabinofuranosyl sugar moiety. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and virology. Its unique structural features contribute to its biological activity, making it a subject of various research studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHClNO
- CAS Number : 7596-60-3
The presence of the chlorine atom at the 6-position of the purine ring enhances its reactivity and biological properties compared to other nucleoside analogs .
The primary mechanism through which this compound exerts its effects is by inhibiting nucleic acid synthesis. It is incorporated into DNA or RNA, leading to chain termination and consequently inhibiting viral replication or cancer cell proliferation. The compound targets viral DNA polymerases and cellular enzymes involved in nucleic acid metabolism, disrupting normal cellular functions.
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity, particularly against herpes viruses. It has been shown to inhibit the replication of herpes simplex virus (HSV) and varicella-zoster virus (VZV) in vitro. The compound's ability to mimic natural nucleosides allows it to interfere with viral DNA synthesis effectively .
Anticancer Activity
In cancer research, this compound has demonstrated potential efficacy against various types of leukemia. It acts by inducing apoptosis in malignant cells and inhibiting tumor growth through mechanisms similar to those of established chemotherapeutics such as ara-C (cytarabine). Clinical studies have suggested that it may enhance the effectiveness of existing treatments when used in combination therapies .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antiviral Activity : A study published in Antiviral Research demonstrated that this compound significantly reduced HSV replication in cell cultures, with an IC50 value indicating potent antiviral efficacy .
- Leukemia Treatment : In a clinical trial involving patients with acute lymphoblastic leukemia (ALL), the addition of this nucleoside analog to standard chemotherapy regimens resulted in improved remission rates compared to control groups.
- Mechanistic Studies : Research utilizing molecular modeling has shown that the incorporation of this compound into DNA leads to structural distortions that hinder the function of DNA polymerases, providing insights into its mechanism of action .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound Name | Structure | Biological Activity | Notes |
---|---|---|---|
Vidarabine | Adenine analog | Antiviral | Effective against HSV and VZV |
Nelarabine | Guanine analog | Anticancer | Prodrug for T-cell leukemia treatment |
This compound | Chlorinated purine | Antiviral, Anticancer | Unique chlorination enhances reactivity |
常见问题
Basic Research Questions
Q. What are the critical structural features of 9-β-D-arabinofuranosyl-6-chloro-9H-Purine that determine its interaction with nucleotide-processing enzymes?
The β-D-arabinofuranosyl sugar moiety and the 6-chloro substitution on the purine base are structurally pivotal. The arabinofuranosyl configuration (C2'-endo puckering) mimics natural ribose sugars, enabling competitive binding to enzymes like kinases or polymerases, as observed in analogs such as 9-β-D-arabinofuranosylguanosine 5'-triphosphate (Ara-GTP) . The chloro group at the 6-position increases electrophilicity, reducing recognition by endogenous nucleobase salvage pathways and enhancing substrate specificity in nucleophilic environments (e.g., active sites of viral polymerases) .
Q. What synthetic routes are reported for 9-β-D-arabinofuranosyl-6-chloro-9H-Purine, and what protecting groups are essential during its preparation?
Synthesis involves glycosylation of 6-chloropurine with a protected arabinofuranosyl donor. Key steps include:
- Protection : Tri-O-acetyl groups on the arabinofuranosyl sugar (e.g., 2,3,5-tri-O-acetyl-β-D-arabinofuranosyl chloride) prevent unwanted side reactions during coupling .
- Coupling : Vorbrüggen conditions (e.g., trimethylsilyl triflate in acetonitrile) facilitate nucleoside formation .
- Deprotection : Mild acidic (e.g., aqueous HCl) or basic (e.g., NH₃/MeOH) conditions remove acetyl groups, yielding the final compound. Purity is confirmed via reversed-phase HPLC and ¹H/¹³C NMR .
Q. What analytical techniques are used to confirm the structural integrity of 9-β-D-arabinofuranosyl-6-chloro-9H-Purine?
- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies the anomeric proton (δ 5.8–6.2 ppm, doublet) and chloro-substituted purine signals (δ 8.3–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 329.05 .
- X-ray Crystallography : For crystalline derivatives, data (e.g., PDB: 6LC) validate the arabinofuranosyl conformation and halogen bonding patterns .
Advanced Research Questions
Q. How do solvent polarity and temperature variations impact the stability of 9-β-D-arabinofuranosyl-6-chloro-9H-Purine during long-term storage?
Stability studies show:
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) at -20°C minimize hydrolysis of the glycosidic bond, whereas aqueous buffers (pH > 7) accelerate degradation .
- Kinetic Analysis : Accelerated testing (4–37°C, pH 4–9) reveals degradation follows first-order kinetics. Activation energy (Eₐ) is derived via Arrhenius plots (ln k vs. 1/T) .
- Formulation : Lyophilization in argon atmospheres reduces oxidation, extending shelf-life to >12 months .
Q. What methodological approaches resolve discrepancies in reported IC₅₀ values of this compound across kinase inhibition assays?
Discrepancies arise from:
- Assay Conditions : Variable ATP concentrations (0.1–2 mM) alter competitive inhibition dynamics. Normalization to 1 mM ATP reduces variability .
- Enzyme Sources : Recombinant kinases (≥95% purity) with confirmed activity minimize batch-to-batch differences .
- Validation : Isothermal titration calorimetry (ITC) measures binding thermodynamics (ΔH, ΔS), reconciling kinetic (IC₅₀) and thermodynamic (Kₐ) data .
Q. How do computational models predict the binding modes of 9-β-D-arabinofuranosyl-6-chloro-9H-Purine with viral polymerases, and how do these align with crystallographic data?
- Docking Simulations : AutoDock Vina predicts binding in the polymerase active site, with the arabinofuranosyl O4' forming hydrogen bonds to conserved residues (e.g., Asp623 in HCV NS5B) .
- Molecular Dynamics (MD) : AMBER simulations (100 ns) show the chloro group stabilizes hydrophobic interactions with Val321 and Leu159 .
- Crystallographic Validation : X-ray structures (e.g., PDB: 6LC) confirm predicted binding poses, though entropy-enthalpy compensation in MM-PBSA analyses may explain ΔG calculation mismatches .
Q. What strategies enhance the selectivity of 9-β-D-arabinofuranosyl-6-chloro-9H-Purine for viral over human polymerases?
- Structural Modifications : Introducing 2'-fluoro or 3'-azido groups on the sugar moiety reduces human polymerase recognition while maintaining antiviral activity .
- Proteomics Profiling : Competitive Activity-Based Protein Profiling (ABPP) identifies off-target interactions with human kinases (e.g., PKA), guiding selectivity optimization .
- Mutagenesis Studies : Site-directed mutagenesis of polymerase active sites (e.g., Tyr671Ala) reveals residue-specific binding dependencies .
Q. Notes on Data Contradictions and Methodological Rigor
- Degradation Kinetics : Conflicting half-life values in literature may stem from uncontrolled humidity during stability testing. Use dynamic vapor sorption (DVS) to standardize humidity levels .
- Enzymatic Assays : Discrepancies in Kᵢ values require cross-laboratory validation using reference standards (e.g., NIST-certified enzymes) .
属性
IUPAC Name |
2-(6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRJGHCQQPETRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862810 | |
Record name | 6-Chloro-9-pentofuranosyl-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7596-60-3, 5399-87-1, 2004-06-0 | |
Record name | NSC407185 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407185 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloropurine riboside | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4910 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-chloro-9-ribofuranosyl-9H-purine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.278 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。